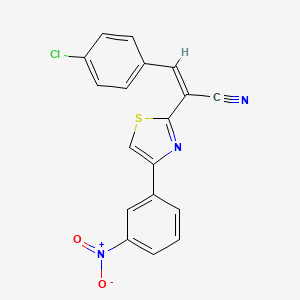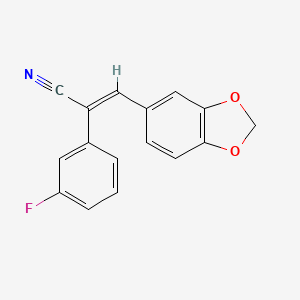
(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile, commonly known as F13714, is a novel compound with potential applications in the field of scientific research. It is a nitrile derivative of stilbene that exhibits promising biological activities, making it a subject of interest for researchers worldwide.
Mechanism Of Action
The mechanism of action of F13714 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. F13714 inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical And Physiological Effects
F13714 has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, F13714 has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of F13714 is its potent anti-inflammatory and anti-cancer activities. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of F13714 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties.
Future Directions
There are several future directions for the research on F13714. One potential area of research is the development of F13714 analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of F13714's effects on other signaling pathways involved in cancer and inflammation. Finally, the potential use of F13714 as a therapeutic agent in animal models of cancer and inflammatory diseases should be explored.
Synthesis Methods
The synthesis of F13714 involves the reaction of 3-fluorobenzaldehyde and 1,3-benzodioxole-5-carbaldehyde with malononitrile in the presence of piperidine as a catalyst. The reaction yields a yellow solid, which is then purified using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
F13714 has been found to exhibit potent anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also inhibits the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-14-3-1-2-12(8-14)13(9-18)6-11-4-5-15-16(7-11)20-10-19-15/h1-8H,10H2/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBILMTRMWVYZQJ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

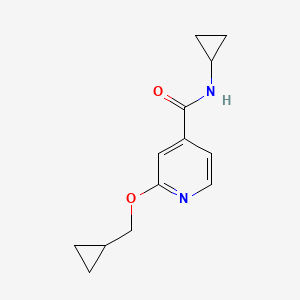
![3-[[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2444758.png)
![3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444759.png)
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2444764.png)
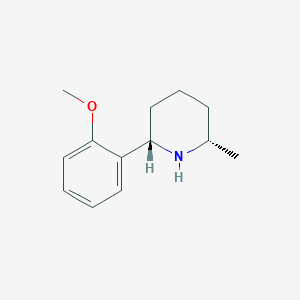
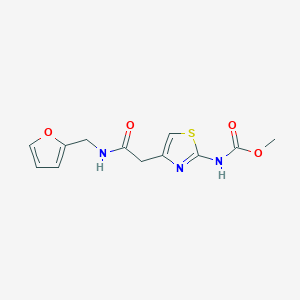

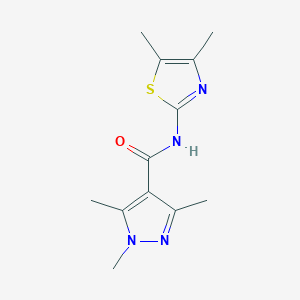
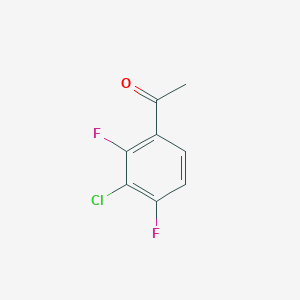
![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)
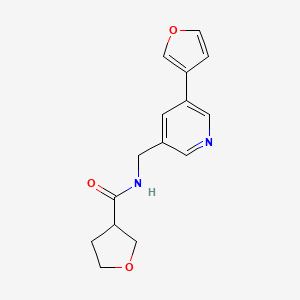
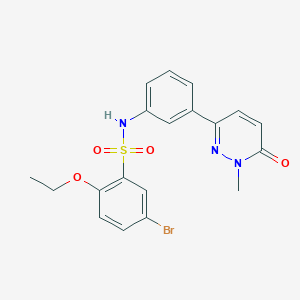
![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2444779.png)
